![molecular formula C17H19N3O B5734742 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- CAS No. 669724-42-9](/img/structure/B5734742.png)
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-
Vue d'ensemble
Description
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with specific substitutions that confer unique chemical and biological properties.
Safety and Hazards
Orientations Futures
The compound “7,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone” could serve as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It could also be used in the development of new pharmaceuticals, given the biological activity of related secondary amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- typically involves multi-component reactions. One efficient method is the one-pot four-component condensation reaction. This involves the reaction of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate in the presence of a catalyst such as tribromomelamine (TBM) in ethanol. This method yields the desired product with high efficiency and minimal waste .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts like TBM are preferred due to their efficiency and environmentally benign nature .
Analyse Des Réactions Chimiques
Types of Reactions
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions are various quinazolinone derivatives with potential biological activities. These derivatives can be further studied for their pharmacological properties .
Applications De Recherche Scientifique
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones: These compounds share a similar core structure but differ in their specific substitutions.
4-(4-chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione: This compound has a similar quinazolinone core but with different functional groups.
Uniqueness
The uniqueness of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- lies in its specific substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
7,7-dimethyl-2-(4-methylanilino)-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-4-6-12(7-5-11)19-16-18-10-13-14(20-16)8-17(2,3)9-15(13)21/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTJTLOEIHXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155424 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669724-42-9 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669724-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


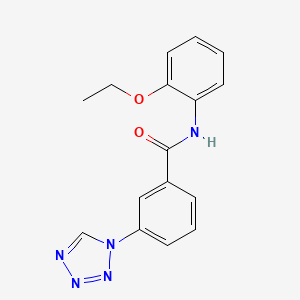
![2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B5734670.png)
![2-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5734674.png)
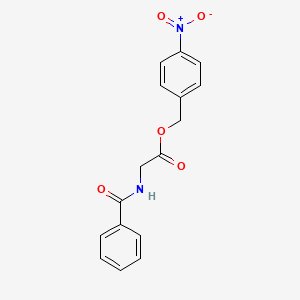
![1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5734699.png)
![2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol](/img/structure/B5734713.png)
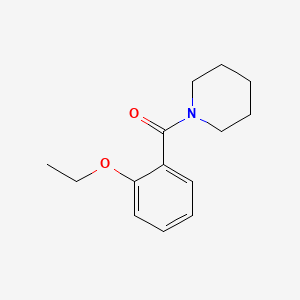
![2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B5734753.png)
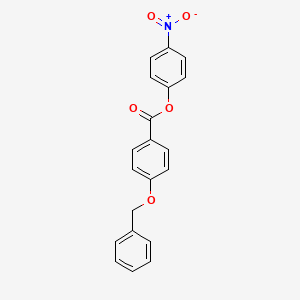

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5734778.png)
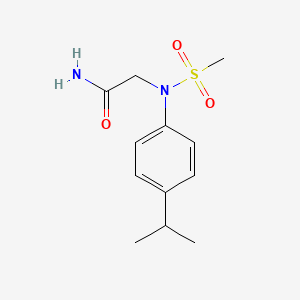
METHANONE](/img/structure/B5734789.png)
![4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5734797.png)
